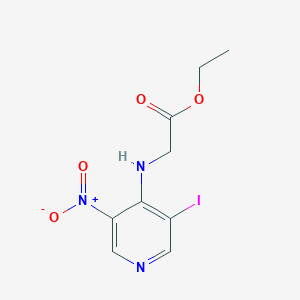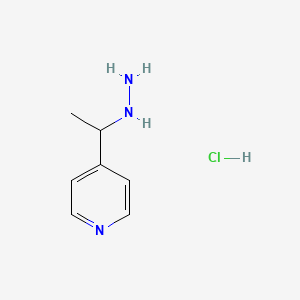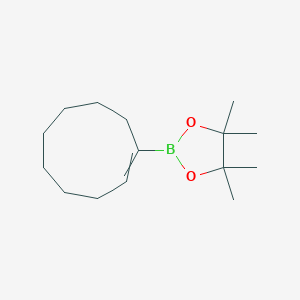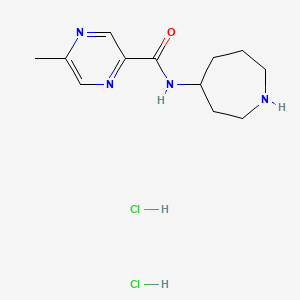![molecular formula C6H11ClN2O2S B1427825 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile CAS No. 1247700-03-3](/img/structure/B1427825.png)
3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile
Overview
Description
3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is a chemical compound with the molecular formula C₆H₁₁ClN₂O₂S. It is used primarily in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions.
Mechanism of Action
Target of Action
Sulfamates, a class of compounds to which (2-cyanopropyl)(ethyl)sulfamoyl chloride belongs, are known to interact with various biological targets .
Mode of Action
Sulfamates, including (2-cyanopropyl)(ethyl)sulfamoyl chloride, are known to undergo reactions at the benzylic position . These reactions typically involve nucleophilic substitution or free radical reactions .
Biochemical Pathways
It’s known that environmental factors such as light, temperature, and pollution can influence gene expression , which could potentially be affected by (2-Cyanopropyl)(ethyl)sulfamoyl chloride.
Pharmacokinetics
Pharmacokinetics is the science around the disposition of a drug in the body, including absorption, distribution, metabolism, and excretion
Result of Action
It’s known that drugs and chemicals can influence gene expression , which could potentially be affected by (2-Cyanopropyl)(ethyl)sulfamoyl chloride.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Cyanopropyl)(ethyl)sulfamoyl chloride. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These factors could potentially influence the action of (2-Cyanopropyl)(ethyl)sulfamoyl chloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile typically involves the reaction of (2-Cyanopropyl)amine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions, and the reaction is carried out in large reactors. The product is then purified and tested for quality before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: The major products are sulfonamide derivatives.
Oxidation: The major products are sulfonyl chlorides.
Reduction: The major products are amine derivatives.
Scientific Research Applications
3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyanopropyl)(methyl)sulfamoyl chloride
- (2-Cyanopropyl)(propyl)sulfamoyl chloride
- (2-Cyanopropyl)(butyl)sulfamoyl chloride
Uniqueness
3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is unique due to its specific reactivity and the balance of steric and electronic effects provided by the ethyl group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2-cyanopropyl)-N-ethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2S/c1-3-9(12(7,10)11)5-6(2)4-8/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHSMVKMTBLCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)

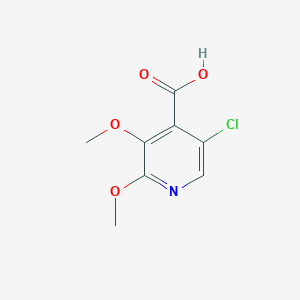
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)

![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)
